Methyl (E)-3-(3,5-difluorophenyl)acrylate
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Overview
Description
Methyl (E)-3-(3,5-difluorophenyl)acrylate is an organic compound characterized by the presence of a difluorophenyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(3,5-difluorophenyl)acrylate typically involves the esterification of (E)-3-(3,5-difluorophenyl)acrylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(3,5-difluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
Methyl (E)-3-(3,5-difluorophenyl)acrylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl (E)-3-(3,5-difluorophenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways. The acrylate moiety may also participate in covalent bonding with nucleophilic sites, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-(4-fluorophenyl)acrylate
- Methyl (E)-3-(3,4-difluorophenyl)acrylate
- Methyl (E)-3-(2,5-difluorophenyl)acrylate
Uniqueness
Methyl (E)-3-(3,5-difluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms in the 3 and 5 positions can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.
Properties
IUPAC Name |
methyl 3-(3,5-difluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPCMOFNRGWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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